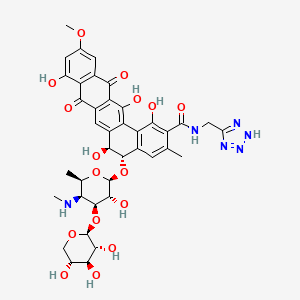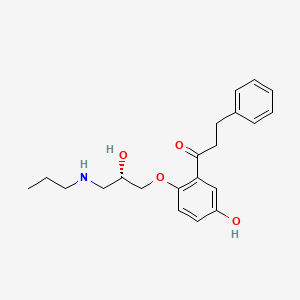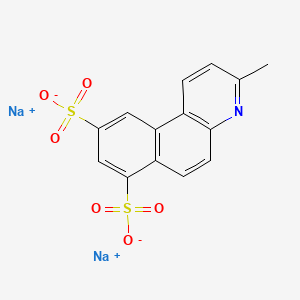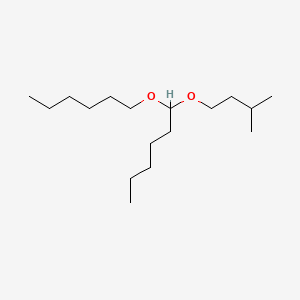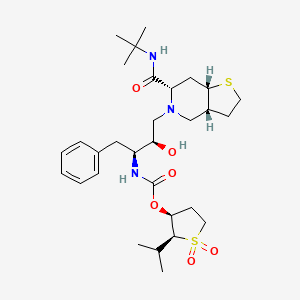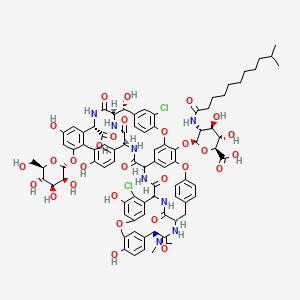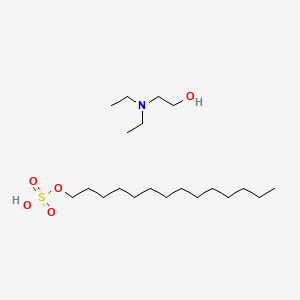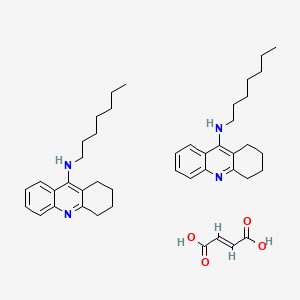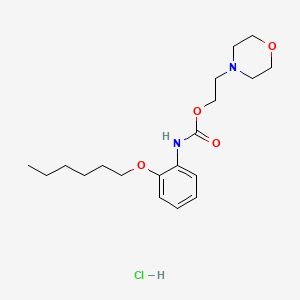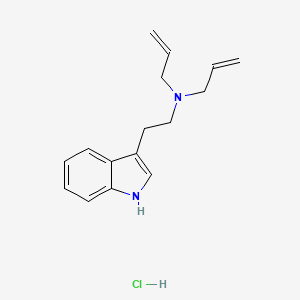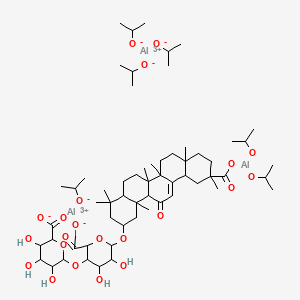
1-Naphthalenesulfonic acid, 3,4-dihydro-3,4-dioxo-, ammonium salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Dihydro-3,4-dioxo-1-naphthalenesulfonic acid ammonium salt involves the sulfonation of 1,2-naphthoquinone. The reaction typically occurs under controlled conditions with the use of sulfuric acid as the sulfonating agent. The reaction is carried out at elevated temperatures to ensure complete sulfonation.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale sulfonation processes. The reaction conditions are optimized to achieve high yields and purity. The product is then neutralized with ammonium hydroxide to form the ammonium salt.
Chemical Reactions Analysis
Types of Reactions
3,4-Dihydro-3,4-dioxo-1-naphthalenesulfonic acid ammonium salt undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form higher oxidation state products.
Reduction: Reduction reactions can convert the quinone moiety to hydroquinone.
Substitution: The sulfonic acid group can undergo substitution reactions with nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and alcohols are commonly used in substitution reactions.
Major Products
Scientific Research Applications
3,4-Dihydro-3,4-dioxo-1-naphthalenesulfonic acid ammonium salt has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of dyes and pigments.
Biology: The compound is used in biochemical assays and as a staining agent in microscopy.
Mechanism of Action
The mechanism of action of 3,4-Dihydro-3,4-dioxo-1-naphthalenesulfonic acid ammonium salt involves its interaction with biological molecules. The quinone moiety can undergo redox reactions, leading to the generation of reactive oxygen species (ROS). These ROS can interact with cellular components, leading to various biological effects. The sulfonic acid group enhances the compound’s solubility and reactivity .
Comparison with Similar Compounds
Similar Compounds
1,2-Naphthoquinone-4-sulfonic acid sodium salt: Similar in structure but differs in the counterion (sodium instead of ammonium).
1,2-Naphthoquinone: Lacks the sulfonic acid group, making it less soluble and reactive.
Uniqueness
3,4-Dihydro-3,4-dioxo-1-naphthalenesulfonic acid ammonium salt is unique due to its combination of the quinone moiety and the sulfonic acid group. This combination enhances its solubility, reactivity, and versatility in various applications .
Properties
CAS No. |
53684-60-9 |
|---|---|
Molecular Formula |
C10H9NO5S |
Molecular Weight |
255.25 g/mol |
IUPAC Name |
azanium;3,4-dioxonaphthalene-1-sulfonate |
InChI |
InChI=1S/C10H6O5S.H3N/c11-8-5-9(16(13,14)15)6-3-1-2-4-7(6)10(8)12;/h1-5H,(H,13,14,15);1H3 |
InChI Key |
REWCQQNCDUDYOG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC(=O)C2=O)S(=O)(=O)[O-].[NH4+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(1H-imidazol-5-yl)propyl N-[(2S)-3,3-dimethylbutan-2-yl]carbamate](/img/structure/B12763583.png)

